2-Nitrophenyl azide

説明

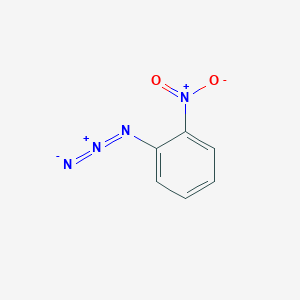

Structure

3D Structure

特性

IUPAC Name |

1-azido-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c7-9-8-5-3-1-2-4-6(5)10(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGDGUBLGKFNDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=[N+]=[N-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164812 | |

| Record name | 2-Nitrophenyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1516-58-1 | |

| Record name | 2-Nitrophenyl azide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrophenyl azide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19923 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitrophenyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitrophenyl azide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6K5UT9CRN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Nitrophenyl Azide: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-nitrophenyl azide (o-NPA), a versatile chemical tool widely employed in life sciences and materials science. We delve into its core chemical properties, molecular structure, and spectroscopic signature. Detailed, field-tested protocols for its synthesis are presented, emphasizing the causality behind experimental choices to ensure reproducibility and safety. The guide's central focus is on the photochemical activation of this compound, elucidating the mechanism of nitrene formation and its subsequent reactions. Key applications, including photoaffinity labeling for target identification and covalent surface modification, are discussed with practical insights for researchers, chemists, and drug development professionals. All procedures are framed within a robust safety and handling protocol, reflecting the energetic nature of azide compounds.

Introduction: The Utility of a Photoactivatable Moiety

This compound is an aromatic organic compound distinguished by the presence of an azide (-N₃) and a nitro (-NO₂) group in an ortho configuration on a benzene ring.[1] While the azide group itself is a versatile functional handle, particularly for "click chemistry" reactions, the true power of the nitrophenyl azide scaffold lies in its photochemical reactivity.[1][2] Upon exposure to ultraviolet (UV) light, it undergoes a transformation to generate a highly reactive nitrene intermediate.[3][4] This transient species can form covalent bonds by inserting into C-H and N-H bonds or by adding across double bonds.[4] This ability to forge a covalent link upon command—triggered by a pulse of light—makes this compound an invaluable tool for permanently capturing molecular interactions in biological systems and for the functionalization of inert surfaces.[2][5]

Core Chemical Properties and Structural Analysis

The unique reactivity of this compound is a direct consequence of its chemical and electronic structure. The electron-withdrawing nitro group positioned ortho to the azide significantly influences the molecule's stability and photochemical behavior.[1]

Physical and Chemical Data

A summary of the key physicochemical properties of this compound is provided below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 1-azido-2-nitrobenzene | [6] |

| Synonyms | o-Nitrophenyl azide, Benzene, 1-azido-2-nitro- | [1] |

| CAS Number | 1516-58-1 | [6] |

| Molecular Formula | C₆H₄N₄O₂ | [6] |

| Molecular Weight | 164.12 g/mol | [6] |

| Appearance | Yellow to orange crystalline solid | [1] |

| Monoisotopic Mass | 164.03342538 Da | [6] |

Molecular Structure

The structure of this compound features a planar aromatic ring with two key functional groups whose proximity dictates its reactivity.

Caption: 2D structure of this compound.

Spectroscopic Profile

The spectroscopic characteristics are crucial for confirming the identity and purity of synthesized this compound.

| Spectroscopy | Characteristic Peaks / Signals |

| FT-IR (cm⁻¹) | Strong asymmetric azide (N₃) stretch typically around 2100-2140 cm⁻¹. Symmetric and asymmetric nitro (NO₂) stretches around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. |

| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons typically appear as multiplets in the range of 7.0-8.0 ppm. The exact shifts and coupling patterns depend on the solvent and instrument. |

| ¹³C NMR (CDCl₃, δ ppm) | Aromatic carbons typically appear in the 115-150 ppm range. The carbon attached to the azide group and the nitro group will have distinct chemical shifts. |

| UV-Vis (λmax) | Aryl azides generally show strong absorption in the UV region. The ortho-nitro group influences the absorption maximum, which is relevant for selecting the appropriate wavelength for photoactivation.[4] |

Synthesis of this compound

The most common and reliable method for preparing this compound is through the diazotization of 2-nitroaniline, followed by a substitution reaction with sodium azide.[7][8] This two-step, one-pot procedure is efficient and yields the product in good purity.

Synthesis Workflow

The overall process involves the conversion of the primary amine on 2-nitroaniline into a diazonium salt, which is then readily displaced by the azide anion.

Caption: Photoactivation mechanism of this compound.

Upon absorbing a photon of UV light (typically in the 300-370 nm range), the azide moiety expels a molecule of dinitrogen (N₂), a thermodynamically very favorable process. [4]This generates a transient but extremely reactive species known as a singlet nitrene. [3]The ortho-nitro group is known to facilitate a very fast intramolecular cyclization of the singlet nitrene to form benzofuroxan as a major product in solution. [3]However, in the presence of a binding partner or a substrate, the nitrene can undergo intermolecular reactions, such as:

-

Insertion: The nitrene can insert directly into single bonds, most notably C-H and N-H bonds, forming a stable covalent linkage. [4]* Addition: It can add across double bonds (e.g., in alkenes) to form aziridines.

This photo-induced covalent bond formation is the basis for its application as a crosslinking agent.

Key Applications in Science and Technology

Photoaffinity Labeling (PAL)

PAL is a powerful technique used to identify and characterize the binding partners of a molecule of interest (e.g., a drug candidate) within a complex biological system. [9][10]In this workflow, a photoactivatable group like this compound is incorporated into the molecule of interest. This "photo-probe" is allowed to bind to its target protein. Upon UV irradiation, the generated nitrene reacts with nearby amino acid residues in the binding pocket, forming a permanent covalent bond. [9][11]This allows for the subsequent isolation, enrichment, and identification (e.g., by mass spectrometry) of the target protein.

Bioconjugation and Surface Modification

The ability of the photogenerated nitrene to react with C-H bonds makes it ideal for modifying otherwise inert polymer surfaces. [2][5]By coating a surface with a derivative of this compound and exposing it to UV light, the surface becomes functionalized with reactive groups. This activated surface can then be used to immobilize biomolecules like antibodies, enzymes, or DNA, which is a foundational step in creating biosensors, diagnostic assays, and biocompatible materials. [2][5]

Click Chemistry

While its primary application is through photoactivation, the azide group in this compound can also participate in "click" reactions. The most common is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between the azide and an alkyne-modified molecule. [12][13]This reaction is highly efficient and specific, providing an alternative, non-photochemical route for bioconjugation. [14][15]

Safety, Handling, and Storage

CRITICAL: Organic azides are energetic compounds and must be handled with extreme caution. [16]They are potentially explosive and sensitive to heat, shock, and friction. [1][16]

-

Hazard Assessment: this compound is classified as toxic if swallowed and causes skin and eye irritation. [6][17]The primary unmitigated risk is rapid decomposition or explosion, especially when handled as a dry solid or heated.

-

Engineering Controls: Always handle this compound in a certified chemical fume hood. Use a blast shield, especially during synthesis, purification, and when handling more than gram-scale quantities. [18]* Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses or goggles, and nitrile gloves. [18]A face shield is recommended when working outside of a fume hood with a lowered sash or when using a blast shield. [18]* Safe Handling Practices:

-

Avoid heat, friction, grinding, and shock. [16]Use plastic or ceramic spatulas instead of metal ones. [18] * Never heat the solid compound directly. If concentration is necessary, use a rotary evaporator with a water bath at a low temperature (< 40°C) and a blast shield.

-

Avoid contact with strong acids, as this can generate highly toxic and explosive hydrazoic acid (HN₃). [16]* Storage: Store this compound in a tightly-closed container in a cool, dry, dark, and well-ventilated area. [19]It should be stored away from heat sources and incompatible materials like strong oxidizing agents and acids. [16][19]Storing as a solution (e.g., in an organic solvent) can reduce the shock sensitivity.

-

-

Disposal: Dispose of azide-containing waste in a designated, segregated waste container. [20]Never pour azide solutions down the drain, as they can react with lead or copper pipes to form highly explosive metal azides. [16]

Conclusion

This compound is a powerful and versatile chemical reagent whose utility is centered on its photoactivatable nature. By leveraging the light-induced generation of a reactive nitrene intermediate, researchers can covalently capture molecular interactions, functionalize inert surfaces, and construct complex bioconjugates. While its energetic properties demand rigorous safety protocols, a thorough understanding of its chemistry and careful handling allows for its effective application in advancing drug discovery, materials science, and chemical biology.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Hanstein, W. G., Hatefi, Y., & Kiefer, H. (1979). Radiochemical synthesis and photochemical properties of the uncoupler 2-azido-4-nitrophenol, a versatile photoaffinity labeling reagent. Biochemistry, 18(6), 1019–1025. Retrieved from [Link]

-

Angene Chemical. (2024). Safety Data Sheet: 4-Nitrophenyl azide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Base-Catalyzed Synthesis of Aryl Amides from Aryl Azides and Aldehydes. Retrieved from [Link]

-

Schrock, A. K., & Schuster, G. B. (1984). Photochemistry of phenyl azide: chemical properties of the transient intermediates. Journal of the American Chemical Society, 106(18), 5228–5234. Retrieved from [Link]

-

University of Victoria. (2022). Azides - Safe Operating Procedure. Retrieved from [Link]

-

SciSpace. (2020). Synthesis and crystal structure of 2-azido-N-(4-nitrophenyl)acetamide, C8H7N5O3. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H4N4O2). Retrieved from [Link]

-

University of Pittsburgh. (2013). Safe Handling of Azides. Retrieved from [Link]

-

ResearchGate. (2016). Exploring the flexible chemistry of 4-fluoro-3-nitrophenyl azide for biomolecule immobilization and bioconjugation. Retrieved from [Link]

-

Sci-Hub. (1979). Radiochemical synthesis and photochemical properties of the uncoupler 2-azido-4-nitrophenol, a versatile photoaffinity labeling reagent. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phenyl azide. Retrieved from [Link]

-

PubMed. (2016). Exploring the flexible chemistry of 4-fluoro-3-nitrophenyl azide for biomolecule immobilization and bioconjugation. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of nitrophenyl and fluorophenyl azides and diazides by SNAr under phase-transfer or microwave irradiation. Retrieved from [Link]

-

ResearchGate. (2009). Photochemistry of Azides: The Azide/Nitrene Interface. Retrieved from [Link]

-

ResearchGate. (n.d.). An overview of the current proposed mechanism of aryl azide photoactivation. Retrieved from [Link]

-

Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

Abbexa. (n.d.). Bioconjugation application notes. Retrieved from [Link]

-

Stanford University. (n.d.). Information on Azide Compounds. Retrieved from [Link]

Sources

- 1. CAS 1516-58-1: this compound | CymitQuimica [cymitquimica.com]

- 2. Exploring the flexible chemistry of 4-fluoro-3-nitrophenyl azide for biomolecule immobilization and bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C6H4N4O2 | CID 73693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Radiochemical synthesis and photochemical properties of the uncoupler 2-azido-4-nitrophenol, a versatile photoaffinity labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. sci-hub.ru [sci-hub.ru]

- 12. Click chemistry - Wikipedia [en.wikipedia.org]

- 13. Click Chemistry [organic-chemistry.org]

- 14. Bioconjugation application notes [bionordika.fi]

- 15. broadpharm.com [broadpharm.com]

- 16. safety.pitt.edu [safety.pitt.edu]

- 17. angenechemical.com [angenechemical.com]

- 18. uvic.ca [uvic.ca]

- 19. aksci.com [aksci.com]

- 20. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

An In-Depth Technical Guide to the Synthesis and Purification of 2-Nitrophenyl Azide

Introduction

2-Nitrophenyl azide (2-NPA) is a valuable organic compound characterized by the presence of both a nitro group and an azide group on a benzene ring. This unique structure makes it a versatile reagent in various fields of chemical and pharmaceutical research. It serves as a key building block in the synthesis of nitrogen-containing heterocyclic compounds, a photoaffinity label for studying biological interactions, and a precursor in materials science. The reliable synthesis of high-purity 2-NPA is therefore a critical requirement for researchers in these domains.

This guide provides a comprehensive, in-depth exploration of the synthesis and purification of this compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, offers field-proven procedural insights, and emphasizes the critical safety protocols required when handling these energetic materials.

Part 1: Synthesis of this compound

The most prevalent and reliable method for synthesizing this compound is a two-step, one-pot reaction starting from 2-nitroaniline. The process involves the initial conversion of the primary aromatic amine to a diazonium salt, followed by the substitution of the diazonium group with an azide ion.

Reaction Principle and Mechanism

The synthesis hinges on the diazotization of 2-nitroaniline.[1][2][3][4] This reaction is typically performed by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[3][5] The mechanism proceeds as follows:

-

Formation of the Nitrosonium Ion: In the acidic medium, sodium nitrite is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[1][5]

-

N-Nitrosation: The lone pair of electrons on the nitrogen atom of the 2-nitroaniline attacks the nitrosonium ion, forming an N-N bond.[5]

-

Deprotonation and Tautomerization: A series of proton transfers results in the formation of a diazohydroxide intermediate.

-

Formation of the Diazonium Salt: In the presence of excess acid, the hydroxyl group is protonated, creating a good leaving group (water). The departure of water leads to the formation of the stable 2-nitrobenzenediazonium ion.[1][5]

-

Azidation: The final step involves the nucleophilic attack of an azide ion (from sodium azide, NaN₃) on the diazonium salt. This displaces the dinitrogen molecule (N₂), a thermodynamically highly favorable process, to yield the final product, this compound.[6]

The entire reaction must be conducted at low temperatures (0–5 °C) because diazonium salts are notoriously unstable at higher temperatures and can decompose, sometimes explosively.[3][7]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of aryl azides.[6][8]

Materials:

-

2-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Deionized Water

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Aniline Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-nitroaniline in a mixture of 3-4 equivalents of concentrated hydrochloric acid and deionized water.

-

Cooling: Vigorously stir the solution while cooling it to 0–5 °C in an ice-salt bath. It is imperative to maintain this temperature range throughout the diazotization step to prevent decomposition of the diazonium salt.[6]

-

Diazotization: In a separate beaker, dissolve 1.1 equivalents of sodium nitrite in a minimal amount of deionized water. Using a dropping funnel, add this solution dropwise to the cold aniline solution. The rate of addition must be carefully controlled to ensure the internal temperature does not exceed 5 °C. After the addition is complete, continue stirring the mixture for an additional 30 minutes in the ice bath.[8]

-

Azidation: In another beaker, dissolve 4.0 equivalents of sodium azide in deionized water.[8] Add this solution dropwise to the cold diazonium salt solution. A precipitate of the crude product should form.

-

Reaction Completion: After the addition of sodium azide is complete, allow the reaction mixture to stir for an additional 2 hours, letting it slowly warm to room temperature.[8]

-

Workup & Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers.

-

Neutralization and Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.[6]

Part 2: Purification and Characterization

The crude product obtained from the synthesis typically contains unreacted starting materials and byproducts. Purification is essential to obtain this compound of a quality suitable for subsequent applications.

Purification by Recrystallization

Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.[9][10] The principle relies on the difference in solubility of the desired compound and impurities in a suitable solvent at different temperatures.[11]

Solvent Selection: The choice of solvent is the most critical parameter for successful recrystallization. An ideal solvent should:

-

Dissolve the compound sparingly or not at all at room temperature.

-

Dissolve the compound completely at its boiling point.

-

Dissolve impurities well at all temperatures or not at all.

-

Not react with the compound.

-

Be sufficiently volatile to be easily removed from the purified crystals.

For this compound, a common and effective solvent system is a mixture of ethanol and water.

Detailed Recrystallization Protocol

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

-

Induce Crystallization: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy (the cloud point), indicating the solution is saturated. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of large, pure crystals.[9]

-

Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[9]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.

-

Drying: Dry the crystals under vacuum to remove any residual solvent. The melting point of pure this compound is 52-55 °C.[13]

Characterization and Quality Control

The identity and purity of the final product must be confirmed using standard analytical techniques.

| Technique | Expected Result for this compound | Purpose |

| Melting Point | 52-55 °C[13] | A sharp melting point range close to the literature value indicates high purity. |

| ¹H NMR | Aromatic protons typically appear as multiplets in the range of δ 7.0-8.0 ppm. | Confirms the structure of the aromatic ring and the absence of impurities. |

| ¹³C NMR | Aromatic carbons appear in the range of δ 120-150 ppm. | Provides further confirmation of the carbon skeleton. |

| IR Spectroscopy | Strong, characteristic asymmetric stretching of the azide group (N₃) around 2100–2170 cm⁻¹.[14] Symmetric and asymmetric stretching of the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. | Confirms the presence of the key azide and nitro functional groups. |

Part 3: Critical Safety Precautions

Organic azides are energetic compounds and must be handled with extreme care due to their potential to decompose explosively.[15][16][17] Sodium azide is also highly toxic.

-

Explosion Hazard: Organic azides can be sensitive to heat, friction, shock, and light.[15][17] Never heat the solid material directly. Avoid using metal spatulas, as this can form highly sensitive heavy metal azides.[15][18] Use plastic or ceramic spatulas instead.[18]

-

Scale: Syntheses should be performed on a small scale, especially when working with a new procedure.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[18][19] All manipulations should be performed within a chemical fume hood behind a blast shield.

-

Solvent Choice: Never use halogenated solvents like dichloromethane or chloroform with azides, as this can lead to the formation of extremely unstable di- and tri-azidomethane.[15][16]

-

Storage: Store purified this compound in a cool, dark place, preferably in a refrigerator and in an amber container.[15][18]

-

Waste Disposal: Azide-containing waste is hazardous. It should never be disposed of down the drain, as it can react with lead or copper pipes to form explosive metal azides.[19] All azide waste must be disposed of through a designated chemical waste program.[15][19]

References

-

Safe Handling of Azides. (2013). University of Pittsburgh. Available at: [Link]

-

Diazotization Reaction Mechanism. BYJU'S. Available at: [Link]

-

Diazotization Reaction Mechanism. Unacademy. Available at: [Link]

-

Diazotization reaction: Mechanism and Uses. (2023). Online Chemistry notes. Available at: [Link]

-

Standard Operating Procedure Safe Handling of Azido Compounds. (2021). UNM Chemistry. Available at: [Link]

-

converting anilines to diazoniums ions. (2019). YouTube. Available at: [Link]

-

School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018). University College Dublin. Available at: [Link]

-

The diazotization process. (a) The reaction of aniline (or other aryl...). ResearchGate. Available at: [Link]

-

Azides. (2022). University of Victoria. Available at: [Link]

-

Safety Moment - Organic Azides. Utah Chemistry. Available at: [Link]

-

Figure 3. 1 H-NMR of 2-Azido-1-(2-(3-nitrophenyl)-6-methyl-1H.... ResearchGate. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. Available at: [Link]

-

This compound (C6H4N4O2). PubChemLite. Available at: [Link]

-

Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization and Data Analysis of 2- Nitrophenol. Longdom Publishing. Available at: [Link]

-

Purification: How To. University of Rochester Department of Chemistry. Available at: [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

-

How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. Available at: [Link]

-

Purification by Recrystallization. CUNY. Available at: [Link]

-

Infrared spectra of heterocumulenes. IV. The influence of substituents on the vas(NNN) bands of some substituted phenyl azides. Collection of Czechoslovak Chemical Communications. Available at: [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. Diazotization Reaction Mechanism [unacademy.com]

- 3. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 3-nitrophenyl azide synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mt.com [mt.com]

- 11. researchgate.net [researchgate.net]

- 12. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 13. This compound | 1516-58-1 [chemicalbook.com]

- 14. chempap.org [chempap.org]

- 15. safety.pitt.edu [safety.pitt.edu]

- 16. ucd.ie [ucd.ie]

- 17. chemistry.utah.edu [chemistry.utah.edu]

- 18. uvic.ca [uvic.ca]

- 19. chemistry.unm.edu [chemistry.unm.edu]

An In-depth Technical Guide to the Photochemical Decomposition of 2-Nitrophenyl Azide

Introduction: Harnessing Light to Forge Heterocycles

The photochemical decomposition of 2-nitrophenyl azide is a cornerstone reaction in synthetic organic chemistry, offering a clean and efficient pathway to valuable benzofuroxan derivatives. This process, initiated by the absorption of ultraviolet light, proceeds through a highly reactive nitrene intermediate, which undergoes a rapid intramolecular cyclization. For researchers, scientists, and drug development professionals, understanding and mastering this photochemical transformation provides a powerful tool for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. This guide offers a comprehensive exploration of the theoretical underpinnings and practical execution of this important reaction, grounded in established scientific principles and experimental insights.

The Mechanistic Pathway: From Photon to Product

The photochemical decomposition of this compound is a fascinating cascade of events that begins with the absorption of a photon and culminates in the formation of a stable heterocyclic ring system. The generally accepted mechanism involves the following key steps:

-

Photoexcitation and Nitrogen Extrusion: Upon irradiation with UV light, the this compound molecule absorbs a photon, promoting it to an excited electronic state. This excess energy facilitates the extrusion of a molecule of dinitrogen (N₂), a thermodynamically favorable process, to generate a highly reactive 2-nitrophenylnitrene intermediate. This process is typically very fast, occurring on the picosecond timescale.

-

The Role of the Nitrene Intermediate: The generated 2-nitrophenylnitrene is a neutral, monovalent nitrogen species with a sextet of electrons, making it highly electrophilic. It can exist in either a singlet or a triplet spin state. In the context of this reaction, the initially formed singlet nitrene is poised for a rapid intramolecular reaction.

-

Intramolecular Cyclization: The key to the formation of benzofuroxan lies in the ortho-position of the nitro group. The singlet 2-nitrophenylnitrene undergoes a swift intramolecular cyclization, where the nitrene nitrogen attacks one of the oxygen atoms of the adjacent nitro group. This concerted rearrangement leads directly to the formation of the stable benzofuroxan ring system.

-

Competing Pathways: While the intramolecular cyclization to benzofuroxan is the dominant pathway, the highly reactive nitrene intermediate can potentially engage in other reactions. These can include intermolecular reactions, such as C-H insertion or addition to double bonds if other reactive species are present in the reaction mixture. However, the intramolecular cyclization is kinetically favored due to the proximity of the reacting groups.

Diagram of the Photochemical Decomposition Pathway

Caption: The photochemical decomposition of this compound to benzofuroxan.

Experimental Protocols: A Practical Guide

The successful execution of the photochemical decomposition of this compound hinges on careful attention to experimental details. The following protocols provide a framework for conducting this reaction in a laboratory setting.

Synthesis of this compound

A common route to this compound involves the diazotization of 2-nitroaniline followed by treatment with sodium azide.

Materials:

-

2-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Deionized Water

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 2-nitroaniline in a mixture of concentrated HCl and deionized water.

-

Slowly add a solution of sodium nitrite in deionized water to the cooled solution while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete diazotization.

-

In a separate flask, dissolve sodium azide in deionized water and cool the solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. A precipitate of this compound will form.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.

Characterization: The synthesized this compound can be characterized by:

-

FTIR Spectroscopy: Expect characteristic peaks for the azide (N₃) stretching vibration around 2100-2160 cm⁻¹ and the nitro (NO₂) group stretching vibrations around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

-

¹H and ¹³C NMR Spectroscopy: The aromatic protons and carbons will show characteristic shifts depending on the substitution pattern.

Photochemical Decomposition to Benzofuroxan

Materials and Equipment:

-

This compound

-

Anhydrous solvent (e.g., acetonitrile, methanol, dichloromethane)

-

Quartz reaction vessel or photoreactor

-

UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to cut off wavelengths below 290 nm)

-

Magnetic stirrer

-

Inert gas supply (e.g., nitrogen or argon)

-

Rotary evaporator

-

Chromatography supplies for purification

Procedure:

-

Dissolve a known amount of this compound in the chosen anhydrous solvent in the quartz reaction vessel. The concentration should be optimized but is typically in the range of 0.01-0.1 M.

-

Purge the solution with an inert gas for at least 30 minutes to remove dissolved oxygen, which can quench the excited states and lead to side reactions.

-

Place the reaction vessel in the photoreactor and begin irradiation with the UV lamp while maintaining a constant temperature (usually room temperature) and continuous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or UV-Vis spectroscopy. The disappearance of the starting material and the appearance of the product spot will indicate the reaction's progression.

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the pure benzofuroxan.

Characterization of Benzofuroxan:

-

FTIR Spectroscopy: The characteristic azide peak will be absent. Look for peaks corresponding to the aromatic C-H and C=C stretching vibrations.

-

¹H and ¹³C NMR Spectroscopy: The NMR spectra will confirm the structure of the benzofuroxan product, with the aromatic protons and carbons showing distinct chemical shifts.

-

Mass Spectrometry: To confirm the molecular weight of the product.

Diagram of the Experimental Workflow

Caption: A typical workflow for the photochemical synthesis of benzofuroxan.

Quantitative Analysis: The Impact of Solvent on Reaction Efficiency

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the number of molecules of product formed per photon absorbed by the starting material. The quantum yield of benzofuroxan formation from this compound is generally high, indicating an efficient conversion process. However, the choice of solvent can influence this efficiency.

| Solvent | Quantum Yield (Φ) | Reference |

| Acetonitrile | High | [1] |

| Methanol | High | [1] |

| Dichloromethane | High | [1] |

Note: While the literature indicates high quantum yields in various solvents, specific numerical values for the photochemical conversion of this compound to benzofuroxan are not consistently reported across a range of solvents in a single study. The "High" designation reflects the qualitative descriptions found in the referenced literature, suggesting that the intramolecular cyclization is a very efficient process. The determination of precise quantum yields requires careful actinometry experiments.

Safety Considerations: Handling Azides with Care

Organic azides, including this compound, are energetic compounds and should be handled with caution. They can be sensitive to heat, shock, and friction, and may decompose explosively.

Essential Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Work in a Fume Hood: All manipulations of this compound should be performed in a well-ventilated fume hood.

-

Avoid Heat and Friction: Do not heat this compound unless as part of a controlled reaction. Avoid grinding or subjecting the solid to mechanical shock.

-

Small Scale: Whenever possible, work with small quantities of the azide.

-

Proper Storage: Store this compound in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials.

-

Waste Disposal: Dispose of azide-containing waste according to institutional safety guidelines. Quenching with a reducing agent may be necessary before disposal.

Conclusion: A Versatile Tool for Chemical Synthesis

The photochemical decomposition of this compound represents a powerful and elegant method for the synthesis of benzofuroxans. By understanding the underlying mechanistic principles and adhering to carefully designed experimental protocols, researchers can effectively utilize this reaction to create a diverse array of heterocyclic compounds. The high efficiency of the intramolecular cyclization, coupled with the mild reaction conditions, makes this photochemical transformation an attractive tool in the arsenal of the modern synthetic chemist. As with all energetic materials, a commitment to safety is paramount when working with organic azides, ensuring that the exploration of their rich chemistry can be conducted responsibly and productively.

References

- Geiger, M. W., Elliot, M. M., Karacostas, V., Moricone, T., Salmon, J. B., Sideli, V. L., & St. Onge, M. A. (1984). ARYL AZIDES AS PROTEIN PHOTOLABELS: ABSORPTION SPECTRAL PROPERTIES AND QUANTUM YIELDS OF PHOTODISSOCIATION. Photochemistry and Photobiology, 40(5), 615-621.

- Gritsan, N. P., & Platz, M. S. (2006). Photochemistry of Azides: The Azide/Nitrene Interface. In Organic Azides (pp. 311-376). John Wiley & Sons, Ltd.

- Leyva, E., Platz, M. S., Persy, G., & Wirz, J. (1987). Photochemistry of phenyl azide: the role of singlet and triplet phenylnitrene. Journal of the American Chemical Society, 109(12), 3783-3791.

- Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical reviews, 88(2), 297-368.

- Cardoso, J., & Estevez-Hernandez, O. (2018). Benzofuroxans: their synthesis, properties, and biological activity. RSC advances, 8(6), 3125-3148.

- Leyva, E., & Moctezuma, E. (2022). Investigation of phenyl azide photochemistry by conventional and time-resolved spectroscopy. Elucidation of intermediates and reaction mechanisms. Journal of Photochemistry and Photobiology, 11, 100126.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Asynt. (2023, April 4). Critical Features of a UV Photoreactor. Retrieved from [Link]

-

Excelitas Noblelight. (n.d.). Photochemical UV processes. Retrieved from [Link]

- Walsh, D. J., Schneider, T. N., Olsen, B. D., & Jensen, K. F. (2022). Design and simulation of a uniform irradiance photochemical platform. Reaction Chemistry & Engineering, 7(12), 2635-2644.

-

Amar Equipment. (2024, February 19). Photochemical reactors - Part 1. Retrieved from [Link]

- McCoull, W., & McFarland, J. M. (2016). A Small-Footprint, High-Capacity Flow Reactor for UV Photochemical Synthesis on the Kilogram Scale. Organic Process Research & Development, 20(9), 1647-1652.

Sources

The Chemistry of 2-Nitrophenyl Azide: A Technical Guide to Reactivity and Mechanistic Pathways

Introduction

2-Nitrophenyl azide stands as a versatile and powerful tool in the arsenal of chemists, biochemists, and materials scientists. Its utility is rooted in the unique reactivity of the azide moiety in concert with the ortho-nitro group, which can be precisely triggered by thermal or photochemical stimuli. This guide provides an in-depth exploration of the synthesis, reactivity, and reaction mechanisms of this compound, offering researchers and drug development professionals a comprehensive resource to harness its potential. We will delve into the fundamental principles governing its transformations, from the generation of highly reactive nitrene intermediates to their subsequent intramolecular and intermolecular reactions. This document aims to provide not only a theoretical framework but also practical insights into its application, supported by established protocols and mechanistic understanding.

Synthesis and Physicochemical Properties

The most common and reliable method for the synthesis of this compound is through the diazotization of 2-nitroaniline, followed by treatment with sodium azide.[1][2] This robust procedure is amenable to various scales and consistently provides good to excellent yields.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Dichloromethane or Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

-

Aniline Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3-4 eq) and deionized water.

-

Cooling: Cool the solution to 0-5 °C in an ice bath with vigorous stirring. It is crucial to maintain this temperature range during the diazotization step.

-

Diazotization: Dissolve sodium nitrite (1.0-1.2 eq) in a minimal amount of deionized water. Slowly add this solution dropwise to the cold aniline solution. The rate of addition should be controlled to keep the internal temperature below 5 °C.

-

Azidation: In a separate flask, dissolve sodium azide (1.1-1.5 eq) in deionized water and cool the solution in an ice bath. Slowly add the cold diazonium salt solution to the sodium azide solution with continuous stirring.

-

Reaction Completion: Allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

-

Workup: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.[1]

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₄N₄O₂ |

| Molecular Weight | 164.12 g/mol [3] |

| Appearance | Yellow oil or solid |

| Melting Point | Not well-defined, can be explosive upon heating |

| Boiling Point | Decomposes upon heating |

Note: Aryl azides are potentially explosive and should be handled with appropriate safety precautions, including the use of a safety shield and avoiding heat, friction, and shock.

Thermal Reactivity and Decomposition Mechanism

The thermal decomposition of this compound is a process of significant interest, particularly in understanding its stability and potential hazards. The decomposition proceeds through the extrusion of molecular nitrogen to form a highly reactive 2-nitrophenylnitrene intermediate.[4][5][6][7] The kinetics of this decomposition have been studied, and it is understood that the formation of the nitrene is the rate-limiting step.[4][6][7]

The generated 2-nitrophenylnitrene can exist in either a singlet or a triplet spin state, each exhibiting distinct reactivity. The singlet nitrene is typically the initial product and can undergo rapid intramolecular reactions.

Intramolecular Cyclization

A key reaction pathway for the singlet 2-nitrophenylnitrene is intramolecular cyclization. The nitrene can attack the ortho-nitro group, leading to the formation of a benzofuroxan derivative. This cyclization is a characteristic reaction of ortho-substituted phenylnitrenes and is often a major pathway in their thermal decomposition.

Caption: Thermal decomposition of this compound.

Photochemical Reactivity and Reaction Mechanisms

Photolysis of this compound provides a powerful method for generating the corresponding nitrene under mild conditions, making it a cornerstone of photoaffinity labeling and photocleavage applications.[8][9] Upon irradiation with UV light, typically in the range of 300-350 nm, this compound undergoes efficient nitrogen extrusion to yield the highly reactive 2-nitrophenylnitrene.[10][11]

Generation and Reactivity of 2-Nitrophenylnitrene

The photochemically generated 2-nitrophenylnitrene, similar to its thermally generated counterpart, is initially formed in the singlet state.[2][12] The singlet nitrene is highly electrophilic and can undergo a variety of rapid reactions. It can also undergo intersystem crossing to the more stable triplet state, which behaves as a diradical.

Key Reactions of Photogenerated 2-Nitrophenylnitrene:

-

C-H Insertion: The singlet nitrene can insert into C-H bonds, a reaction that is particularly useful for nonspecific labeling of biomolecules in close proximity.

-

Addition to Double Bonds: Nitrenes can add to alkenes to form aziridines.[13]

-

Ring Expansion: A characteristic reaction of aryl nitrenes is ring expansion to a dehydroazepine, which can then be trapped by nucleophiles.[14]

-

Intramolecular Cyclization: As with the thermal reaction, intramolecular cyclization to form benzofuroxan is a prominent pathway.

-

Hydrogen Abstraction: The triplet nitrene can abstract hydrogen atoms from the solvent or surrounding molecules to form an aniline derivative.

Caption: Photochemical reactivity of this compound.

Applications in Research and Drug Development

The unique photochemical properties of 2-nitrophenyl azides have led to their widespread use in various scientific disciplines.

Photoaffinity Labeling

Photoaffinity labeling is a powerful technique to identify and characterize binding partners of small molecules or other biomolecules within a complex biological system.[8][9] A ligand of interest is derivatized with a this compound moiety. Upon binding to its target, irradiation with UV light generates the nitrene, which then covalently crosslinks the ligand to its binding partner. This allows for the subsequent isolation and identification of the target protein.[2][12][15]

Photocleavable Linkers

The 2-nitrophenyl group can also be incorporated as a photocleavable linker to tether molecules of interest to a solid support or to cage a functional group.[16][17][18][19] Upon UV irradiation, the linker is cleaved, releasing the molecule of interest. This strategy has found applications in controlled drug delivery, DNA sequencing, and the fabrication of smart biomaterials.[16][17][19]

Bioconjugation

Beyond photo-induced reactions, the azide group of this compound can participate in bioorthogonal "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[20][21][22] This allows for the specific and efficient conjugation of this compound-containing molecules to other molecules or surfaces functionalized with an alkyne.[20][21]

Conclusion

This compound is a remarkably versatile molecule with a rich and well-defined reaction chemistry. Its ability to generate highly reactive nitrene intermediates upon thermal or photochemical activation has made it an indispensable tool in chemical biology, drug discovery, and materials science. A thorough understanding of its synthesis, reactivity, and reaction mechanisms, as detailed in this guide, is paramount for its effective and safe utilization. As research continues to push the boundaries of molecular science, the unique properties of this compound will undoubtedly continue to enable new discoveries and innovations.

References

-

Kinetics of Thermal Decomposition of o-Nitrophenyl Azide. ACS Publications. Available at: [Link]

-

Radiochemical synthesis and photochemical properties of the uncoupler 2-azido-4-nitrophenol, a versatile photoaffinity labeling reagent. Sci-Hub. Available at: [Link]

-

Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. National Library of Medicine. Available at: [Link]

-

Photoaffinity labeling of tubulin with (2-nitro-4-azidophenyl)deacetylcolchicine: direct evidence for two colchicine binding sites. PubMed. Available at: [Link]

-

Photochemical reactivity of azides. ResearchGate. Available at: [Link]

-

Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. Europe PMC. Available at: [Link]

-

Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. National Library of Medicine. Available at: [Link]

-

Exploring the flexible chemistry of 4-fluoro-3-nitrophenyl azide for biomolecule immobilization and bioconjugation. ResearchGate. Available at: [Link]

-

Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. National Library of Medicine. Available at: [Link]

-

Radiochemical synthesis and photochemical properties of the uncoupler 2-azido-4-nitrophenol, a versatile photoaffinity labeling reagent. PubMed. Available at: [Link]

-

Why is phenyl azide so unreactive in [3 + 2] cycloaddition reactions? Demystifying Sustmann's paradigmatic parabola. Royal Society of Chemistry. Available at: [Link]

-

Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. National Library of Medicine. Available at: [Link]

-

The [3+2]Cycloaddition Reaction. University of California, Irvine. Available at: [Link]

-

Photochemistry of phenyl azide: chemical properties of the transient intermediates. ACS Publications. Available at: [Link]

-

Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. Available at: [Link]

-

cycloadditions with azides. YouTube. Available at: [Link]

-

Photoaffinity labeling. Wikipedia. Available at: [Link]

-

Huisgen Cycloaddition of Azidoazulenes: Synthesis, Structural and Optical Properties of 2- and 6-(1,2,3-Triazol-1-yl)azulenes. MDPI. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Photochemistry of Azides: The Azide/Nitrene Interface. ResearchGate. Available at: [Link]

-

Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. PubMed Central. Available at: [Link]

-

Bioconjugation application notes. Boster Bio. Available at: [Link]

-

phenyl azide. Organic Syntheses. Available at: [Link]

-

Nitrene-transfer from azides to isocyanides: Unveiling its versatility as a promising building block for the synthesis of bioactive heterocycles. PubMed Central. Available at: [Link]

-

The thermal decomposition of azidopyridines. ResearchGate. Available at: [Link]

-

Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. PubMed Central. Available at: [Link]

-

Schematic presentation of nitrene formation from an azide and subsequent [2 + 1] cycloaddition reaction with the nanotube sidewall. ResearchGate. Available at: [Link]

-

Nitrene formation is the first step of the thermal and photochemical decomposition reactions of organic azides. Royal Society of Chemistry. Available at: [Link]

-

Nitrene formation is the first step of the thermal and photochemical decomposition reactions of organic azides. ResearchGate. Available at: [Link]

-

A Mechanistic Insight into the Molecular Mechanism of the Thermal Decomposition of Nitroalkyl Phosphates: MEDT Computational Study. National Library of Medicine. Available at: [Link]

-

SN2 Intramolecular Reactions. YouTube. Available at: [Link]

-

Density functional study of the decomposition pathways of nitroethane and 2-nitropropane. Royal Society of Chemistry. Available at: [Link]

-

Intermolecular vs intramolecular reactions. YouTube. Available at: [Link]

-

Bioconjugates: An Increasing Diversity, A Blossoming of Therapeutic Applications. Abzena. Available at: [Link]

-

Cavity-Catalyzed Azide–Alkyne Cycloaddition. MPG.PuRe. Available at: [Link]

-

Enantioselective Intermolecular [2 + 2] Photocycloaddition Reactions of 2(1H)-Quinolones Induced by Visible Light Irradiation. PubMed Central. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Radiochemical synthesis and photochemical properties of the uncoupler 2-azido-4-nitrophenol, a versatile photoaffinity labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C6H4N4O2 | CID 73693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Nitrene formation is the first step of the thermal and photochemical decomposition reactions of organic azides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photoaffinity labeling - Wikipedia [en.wikipedia.org]

- 10. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. sci-hub.ru [sci-hub.ru]

- 13. researchgate.net [researchgate.net]

- 14. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Photoaffinity labeling of tubulin with (2-nitro-4-azidophenyl)deacetylcolchicine: direct evidence for two colchicine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Bioconjugation application notes [bionordika.fi]

- 21. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pure.mpg.de [pure.mpg.de]

Spectroscopic properties of 2-nitrophenyl azide

An In-depth Technical Guide to the Spectroscopic Properties of 2-Nitrophenyl Azide

This guide provides a comprehensive exploration of the spectroscopic properties of this compound (2-NPA), a molecule of significant interest in chemical biology, materials science, and organic synthesis. Esteemed for its photochemical reactivity, 2-NPA serves as a powerful tool for applications such as photoaffinity labeling and the generation of reactive nitrene intermediates. Understanding its spectroscopic signature is paramount for its effective synthesis, characterization, and deployment in experimental systems. This document moves beyond a simple recitation of data, offering field-proven insights into the causality behind its spectral features and the methodologies used to acquire them.

This compound (C₆H₄N₄O₂) is an aromatic compound distinguished by the presence of an azide (-N₃) group and a nitro (-NO₂) group positioned ortho to each other on a benzene ring.[1][2] This specific substitution pattern profoundly influences its electronic structure and, consequently, its spectroscopic and photochemical behavior.[2]

Typically a yellow to orange crystalline solid, 2-NPA is sensitive to heat and shock and should be handled with appropriate caution.[2] Its synthesis is commonly achieved through a two-step diazotization-azidation reaction starting from 2-nitroaniline. This procedure involves the conversion of the primary amine to a diazonium salt, which is subsequently displaced by a nucleophilic azide anion (e.g., from sodium azide).[3]

Caption: Molecular structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λ_max (nm) | Solvent |

|---|---|---|

| π → π* | ~250-280 | Acetonitrile or Ethanol |

| n → π* | ~340-360 | Acetonitrile or Ethanol |

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Preparation: Prepare a dilute solution of 2-NPA (approx. 10-50 µM) in a UV-transparent solvent such as acetonitrile or methanol. The solvent must be of spectroscopic grade to minimize background absorbance.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette (1 cm path length) with the pure solvent to serve as the reference/blank.

-

Blanking: Place the reference cuvette in the appropriate holder and run a baseline scan across the desired wavelength range (e.g., 200-600 nm) to zero the instrument.

-

Measurement: Replace the blank with an identical quartz cuvette containing the 2-NPA solution. Acquire the absorption spectrum over the same range.

-

Analysis: Identify the wavelengths of maximum absorbance (λ_max) and record their corresponding absorbance values.

Expert Insight: The choice of a non-polar versus polar solvent can subtly shift the λ_max of n → π* transitions (a blue shift, or hypsochromic shift, is common in more polar solvents). Running spectra in multiple solvents can provide deeper insight into the nature of the electronic transitions.

Infrared (IR) Spectroscopy

IR spectroscopy is an exceptionally powerful tool for confirming the identity of 2-NPA, as both the azide and nitro functional groups have highly characteristic and intense absorption bands.

-

Azide Group (-N₃): The most prominent feature in the IR spectrum is the strong, sharp absorption band corresponding to the asymmetric stretching vibration (ν_as) of the N=N=N bond. For aryl azides, this peak appears reliably in the 2100-2170 cm⁻¹ region.[5] Unlike some other substituted phenyl azides, nitrophenyl azides typically display this band as a singlet rather than a doublet, simplifying spectral interpretation.[5]

-

Nitro Group (-NO₂): The nitro group gives rise to two distinct, strong stretching vibrations: an asymmetric stretch (ν_as) typically found between 1500-1570 cm⁻¹ and a symmetric stretch (ν_s) between 1300-1370 cm⁻¹.

-

Aromatic Ring: Additional bands corresponding to aromatic C=C stretching (approx. 1450-1600 cm⁻¹) and C-H out-of-plane bending (approx. 700-900 cm⁻¹) will also be present, confirming the aromatic backbone.

Table 2: Key Infrared Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Azide (-N₃) | Asymmetric Stretch (ν_as) | 2100 - 2170 | Strong, Sharp |

| Nitro (-NO₂) | Asymmetric Stretch (ν_as) | 1500 - 1570 | Strong |

| Nitro (-NO₂) | Symmetric Stretch (ν_s) | 1300 - 1370 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Variable |

| Aromatic Ring | C-H Bending (out-of-plane) | 700 - 900 | Medium-Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small, solid sample of 2-NPA directly onto the crystal (e.g., diamond or germanium) of the ATR accessory. No extensive sample preparation is required.

-

Pressure Application: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.

-

Background Scan: With the clean, empty ATR crystal, run a background scan. This accounts for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the crystal itself.

-

Sample Scan: Acquire the spectrum of the sample, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) to remove all traces of the sample.

Expert Insight: ATR is a rapid and convenient method for solid samples. However, for quantitative analysis or comparison with library spectra, the traditional KBr pellet method may be preferred as it can provide sharper resolution, though it is more labor-intensive.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 2-NPA. The strong electron-withdrawing and anisotropic effects of the ortho-substituted azide and nitro groups create a distinct and dispersed pattern in both ¹H and ¹³C NMR spectra.

¹H NMR Spectrum

The four protons on the aromatic ring will appear as a complex multiplet system in the downfield region (typically 7.0-8.5 ppm). Due to the ortho-substitution, they constitute an ABCD spin system where each proton is chemically and magnetically distinct. The proton ortho to the highly electron-withdrawing nitro group is expected to be the most downfield (deshielded).

¹³C NMR Spectrum

The spectrum will show six distinct signals for the aromatic carbons. The carbons directly attached to the electron-withdrawing substituents (C-N₃ and C-NO₂) will be significantly deshielded. The C-NO₂ signal is typically found around 145-150 ppm, while the C-N₃ signal is often observed in the 135-145 ppm range.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | H-3 | ~7.8 - 8.2 | d or dd |

| ¹H | H-6 | ~7.6 - 7.9 | d or dd |

| ¹H | H-4 | ~7.4 - 7.7 | t or ddd |

| ¹H | H-5 | ~7.2 - 7.5 | t or ddd |

| ¹³C | C-2 (C-NO₂) | ~147 | s |

| ¹³C | C-1 (C-N₃) | ~140 | s |

| ¹³C | C-4 | ~134 | d |

| ¹³C | C-6 | ~129 | d |

| ¹³C | C-5 | ~125 | d |

| ¹³C | C-3 | ~120 | d |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 2-NPA in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Shimming: Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

-

¹H Acquisition: Acquire a standard one-dimensional proton spectrum. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required. A standard pulse program like zgpg30 is commonly used.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to generate the final spectra.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of 2-NPA and provides valuable structural information through its fragmentation pattern.

The most characteristic fragmentation pathway for aryl azides is the facile loss of a molecule of dinitrogen (N₂; 28 Da) upon ionization.[6] This results in an intense [M-28]⁺· peak, which corresponds to the formation of the 2-nitrophenylnitrene radical cation. This is often the base peak or one of the most significant peaks in the spectrum. Subsequent fragmentations can involve the nitro group, such as the loss of NO (30 Da) or NO₂ (46 Da).

Table 4: Major Expected Fragments in the Mass Spectrum of this compound

| m/z | Ion Formula | Identity/Origin |

|---|---|---|

| 164 | [C₆H₄N₄O₂]⁺· | Molecular Ion (M⁺·) |

| 136 | [C₆H₄N₂O₂]⁺· | [M - N₂]⁺· (Nitrene radical cation) |

| 106 | [C₆H₄N₂]⁺· | [M - N₂ - NO]⁺· |

| 90 | [C₆H₄N]⁺· | [M - N₂ - NO₂]⁺· |

| 76 | [C₆H₄]⁺· | Benzyne radical cation |

Experimental Protocol: GC-MS Analysis

-

Safety Note: Due to the thermal lability of azides, direct injection or GC-MS should be performed with caution, using a low injection port temperature if possible to minimize pre-decomposition.

-

Sample Preparation: Prepare a dilute solution of 2-NPA in a volatile solvent like ethyl acetate or dichloromethane.

-

Injection: Inject a small volume (e.g., 1 µL) into the GC-MS system.

-

Separation: Use a standard capillary column (e.g., DB-5ms) with a temperature program that starts at a low temperature (e.g., 50-70°C) and ramps up, to elute the compound.

-

Ionization & Detection: Use standard electron ionization (EI) at 70 eV. The mass analyzer will scan a range (e.g., m/z 40-300) to detect the molecular ion and its fragments.

Photochemical Properties and Transient Intermediates

The true utility of 2-NPA lies in its photochemistry. Upon irradiation with UV light (typically >300 nm), it undergoes rapid decomposition, extruding a molecule of N₂ to generate the highly reactive 2-nitrophenylnitrene intermediate.[7]

A crucial aspect of 2-NPA, which distinguishes it from its meta and para isomers, is the fate of this nitrene. The initially formed singlet nitrene undergoes an extremely fast intramolecular cyclization, attacking the ortho-nitro group to cleanly form benzofuroxan as the final, stable product.[7] This reaction is often quantitative and proceeds without the complex mixture of insertion and abstraction products that plague many other aryl nitrenes.

Caption: Photochemical decomposition of 2-NPA to benzofuroxan.

This clean transformation can be monitored using time-resolved spectroscopy. Techniques like laser flash photolysis (LFP) allow for the direct observation of the transient nitrene intermediate, which has its own characteristic absorption spectrum, before it decays into the final product.

Caption: General experimental workflow for working with 2-NPA.

References

-

Title: Radiochemical synthesis and photochemical properties of the uncoupler 2-azido-4-nitrophenol, a versatile photoaffinity labeling reagent Source: Sci-Hub URL: [Link]

-

Title: Radiochemical synthesis and photochemical properties of the uncoupler 2-azido-4-nitrophenol, a versatile photoaffinity labeling reagent Source: PubMed URL: [Link]

-

Title: Photochemistry of phenyl azide: chemical properties of the transient intermediates Source: Journal of the American Chemical Society URL: [Link]

-

Title: Figure S10 . IR spectrum (KBr) of 2-azido-1-(4-nitrophenyl)ethanone ( 10 ). Source: ResearchGate URL: [Link]

-

Title: Figure 3. 1 H-NMR of 2-Azido-1-(2-(3-nitrophenyl)-6-methyl-1H... Source: ResearchGate URL: [Link]

-

Title: this compound Source: PubChem URL: [Link]

-

Title: Infrared spectra of heterocumulenes. IV. The influence of substituents on the vas(NNN) bands of some substituted phenyl azides Source: Collection of Czechoslovak Chemical Communications URL: [Link]

-

Title: Photochemistry of Azides: The Azide/Nitrene Interface Source: ResearchGate URL: [Link]

-

Title: Supplementary Information Source: The Royal Society of Chemistry URL: [Link]

-

Title: Synthesis and crystal structure of 2-azido-N-(4-nitrophenyl)acetamide, C8H7N5O3 Source: De Gruyter URL: [Link]

-

Title: this compound (C6H4N4O2) Source: PubChemLite URL: [Link]

-

Title: 2-AZIDO-1-(PARA-NITROPHENYL)-ETHANOL Source: SpectraBase URL: [Link]

-

Title: (2-Nitrophenyl)acetic acid Source: PubChem URL: [Link]

-

Title: Photochemistry of 3- and 4-nitrophenyl azide: detection and characterization of reactive intermediates Source: Journal of the American Chemical Society URL: [Link]

-

Title: Mass spectrometry of aryl azides Source: ResearchGate URL: [Link]

-

Title: (A) UV-vis absorption spectra of 2-nitrophenol before (light yellow)... Source: ResearchGate URL: [Link]

-

Title: Changes in the time-dependent UV−Vis spectra of (a) 2-nitrophenol... Source: ResearchGate URL: [Link]

Sources

- 1. This compound | C6H4N4O2 | CID 73693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1516-58-1: this compound | CymitQuimica [cymitquimica.com]

- 3. Radiochemical synthesis and photochemical properties of the uncoupler 2-azido-4-nitrophenol, a versatile photoaffinity labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chempap.org [chempap.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Foreword: Understanding Energetic Asymmetry

An In-depth Technical Guide to the Thermal Stability of 2-Nitrophenyl Azide

In the landscape of energetic materials, not all isomers are created equal. The positioning of functional groups can dramatically alter a molecule's stability, reactivity, and decomposition pathway. This compound (2-NPA) is a quintessential example of this principle. While its meta and para counterparts follow more conventional decomposition routes, the ortho configuration of the azide and nitro groups in 2-NPA initiates a unique, rapid intramolecular cyclization. This guide provides a comprehensive exploration of the thermal stability of this compound, grounded in mechanistic understanding and validated experimental protocols. It is intended for researchers, chemists, and drug development professionals who handle this compound and require a deep, practical understanding of its thermal behavior to ensure both safety and synthetic success.

The Unique Chemical Nature of this compound

This compound is an organic compound featuring both an azide (-N₃) and a nitro (-NO₂) group attached to a benzene ring in adjacent positions.[1] This specific arrangement is the cornerstone of its chemical personality. While broadly classified as an energetic material due to its high nitrogen content and the presence of explosophoric groups, its decomposition is not a simple fragmentation. Instead, it undergoes a facile thermal rearrangement.

Upon heating, this compound eliminates a molecule of dinitrogen (N₂) to form benzofuroxan, a stable heterocyclic compound.[2] This reaction is significantly faster than the decomposition of 3- and 4-nitrophenyl azides, which are reported to be 10⁴ times slower at 100°C.[2] This vast difference in reactivity underscores the necessity of treating 2-NPA with a distinct set of handling protocols and a specific understanding of its thermal limits.

Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄N₄O₂ | PubChem[3] |

| Molecular Weight | 164.12 g/mol | PubChem[3] |

| Appearance | Yellow to orange crystalline solid | CymitQuimica[1] |

| IUPAC Name | 1-azido-2-nitrobenzene | PubChem[3] |

| CAS Number | 1516-58-1 | CymitQuimica[1] |

The Mechanism of Thermal Decomposition: A Tale of Two Isomers

The thermal decomposition pathway of this compound is a classic example of neighboring group participation. The proximity of the nitro and azide groups facilitates a concerted intramolecular cyclization, which has a significantly lower activation energy than the homolytic cleavage required for nitrene formation seen in its isomers.

The Dominant Pathway: Intramolecular Cyclization of 2-NPA

When heated, 2-NPA undergoes a reaction that is both elegant and energetic. The process is dominated by the elimination of N₂ and the formation of a five-membered heterocyclic ring.[2]

Caption: Decomposition of 2-NPA to Benzofuroxan and Nitrogen.

This pathway is energetically favorable and proceeds at a much lower temperature compared to other aromatic azides. The formation of the stable benzofuroxan ring system is a powerful thermodynamic driving force for the reaction.

The Alternative Pathway: Nitrene Formation in 3- and 4-NPA

In contrast, the meta and para isomers lack the proximate nitro group to facilitate cyclization. Their decomposition proceeds through a higher-energy pathway involving the formation of a highly reactive nitrene intermediate after the loss of N₂.[2] This process requires more energy, hence their greater thermal stability. While the nitrene pathway is more exothermic, the higher activation energy makes it less kinetically accessible.[2]

Experimental Assessment of Thermal Stability

To quantify the thermal stability of this compound, two primary analytical techniques are indispensable: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) .[4][5] These methods provide complementary data, offering a comprehensive picture of the material's behavior upon heating.

The following protocols are designed as self-validating systems. The causality for each step is explained to ensure that the data generated is both accurate and reliable.

Experimental Workflow for Thermal Analysis

The logical flow of a comprehensive thermal stability assessment involves instrument calibration, precise sample preparation, analysis under controlled conditions, and finally, data interpretation.

Caption: Workflow for Comprehensive Thermal Analysis.

Protocol 1: Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[4] It allows for the determination of the onset temperature of decomposition (Tₒₙₛₑₜ), the peak exothermic temperature (Tₚₑₐₖ), and the total energy released (enthalpy of decomposition, ΔHₔ).

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified indium and zinc standards. This ensures the accuracy of the measured transition temperatures and energy values.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a vented aluminum pan. Causality: A small sample mass is critical to prevent instrument damage from the rapid, energetic decomposition and to ensure uniform heat transfer within the sample. Using a vented pan allows the evolved nitrogen gas to escape safely, preventing pressure buildup and pan rupture.

-

Experimental Conditions:

-